Methyl abietate

Catalog No.
S535167
CAS No.
127-25-3
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl abietate

CAS Number

127-25-3

Product Name

Methyl abietate

IUPAC Name

methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18+,20+,21+/m0/s1

InChI Key

OVXRPXGVKBHGQO-UYWIDEMCSA-N

SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C

Solubility

Soluble in DMSO

Synonyms

Methyl abietate; NSC 2141; NSC-2141; NSC2141

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C

Description

The exact mass of the compound Methyl abietate is 316.2402 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Abietanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oxidation Reactions of Natural Compounds

Plasticizer

Solvent and Ingredient in Adhesives

Mass Spectrometry Studies

Fragrance Agent

Component of Paints, Soaps, Foods, and Soldering Flux

Methyl abietate is an organic compound with the chemical formula C21H32O2. It is classified as an ester derived from abietic acid, a natural resin acid found in coniferous trees. Methyl abietate is notable for its presence in various plant species, including Picea glehnii and Picea abies, where it contributes to the aroma and biological properties of the resins produced by these trees. This compound has garnered interest for its potential applications in the fragrance industry and as a precursor in organic synthesis.

Currently, there is no scientific research readily available on the specific mechanism of action of methyl abietate in biological systems. Further studies are needed to explore its potential interactions with biomolecules or its effects on cellular processes.

  • Limited data:
    • More studies are needed to evaluate potential skin or eye irritation.
    • The potential for allergic reactions or genotoxicity (damage to genetic material) requires investigation.
, primarily due to its allylic position. Key reactions include:

  • Allylic Oxidation: Methyl abietate undergoes allylic oxidation when treated with selenium dioxide or lead tetraacetate, leading to the formation of various oxidation products depending on the solvent conditions used .
  • Autoxidation: Under specific conditions (e.g., in aprotic polar solvents at elevated temperatures), methyl abietate can undergo autoxidation, resulting in complex mixtures of products .
  • Ozonolysis: This reaction involves the cleavage of double bonds in methyl abietate, producing secodermivatives when reacted with ozone in the presence of mercuric acetate .
  • Hydroboration-Oxidation: Methyl abietate can be subjected to hydroboration followed by oxidation, leading to regioselective transformations that modify its functional groups .

Methyl abietate exhibits various biological activities, primarily attributed to its chemical structure. Research indicates that it may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Additionally, its role as a natural fragrance component suggests potential uses in perfumery and cosmetic formulations.

Methyl abietate can be synthesized through several methods:

  • Direct Esterification: Reacting abietic acid with methanol in the presence of an acid catalyst.
  • Transesterification: Using dimethyl carbonate and abietic acid as starting materials, this method allows for the efficient formation of methyl esters .
  • Vilsmeier-Haack Reaction: This method can be used to introduce formyl groups into methyl abietate, yielding derivatives like 7-formyl methyl abietate .

These methods highlight the versatility of methyl abietate synthesis, allowing for various functional group modifications.

Methyl abietate has several applications across different fields:

  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and scented products.
  • Organic Synthesis: Methyl abietate serves as a valuable intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic applications.

Studies on methyl abietate's interactions with other compounds reveal insights into its reactivity and potential applications. For instance, its behavior during allylic oxidation reactions provides valuable information on how it can be transformed into useful derivatives for various applications . Furthermore, understanding its autoxidation pathways aids in predicting stability and storage conditions for formulations containing this compound.

Several compounds share structural similarities with methyl abietate, each exhibiting unique properties:

CompoundChemical FormulaKey Features
Abietic AcidC20H30O2Natural resin acid; precursor to methyl abietate.
Dehydroabietic AcidC20H28O2Derived from abietic acid; exhibits different reactivity.
Methyl Pine Resin AcidC21H34O2Similar ester structure; used in similar applications.

Methyl abietate stands out due to its specific esterification and unique biological activity profile compared to these similar compounds. Its diverse reactivity allows for a broad range of synthetic applications that may not be feasible with other related compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Exact Mass

316.2402

Boiling Point

362.5 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BY54I7IT3L

GHS Hazard Statements

Aggregated GHS information provided by 299 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 248 of 299 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 51 of 299 companies with hazard statement code(s):;
H315 (23.53%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (76.47%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H413 (19.61%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

127-25-3

Wikipedia

Methyl abietate

General Manufacturing Information

1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aR,4bR,10aR)-: ACTIVE

Dates

Modify: 2023-08-15
1. Orpiszewski J, Hebda C, Szykuła J, Powls R, Clasper S, Rees HH. Multiple forms of O-methyltransferase involved in the microbial conversion of abietic acid into methyl abietate by Mycobacterium sp. FEMS Microbiol Lett. 1991 Aug 1;66(2):233-6. doi: 10.1016/0378-1097(91)90339-c. PMID: 1936951.

2. Prinz S, Müllner U, Heilmann J, Winkelmann K, Sticher O, Haslinger E, Hüfner A. Oxidation products of abietic acid and its methyl ester. J Nat Prod. 2002 Nov;65(11):1530-4. doi: 10.1021/np010656l. PMID: 12444672.

3. Alencar SM, Oldoni TL, Castro ML, Cabral IS, Costa-Neto CM, Cury JA, Rosalen PL, Ikegaki M. Chemical composition and biological activity of a new type of Brazilian propolis: red propolis. J Ethnopharmacol. 2007 Sep 5;113(2):278-83. doi: 10.1016/j.jep.2007.06.005. Epub 2007 Jun 23. PMID: 17656055.

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